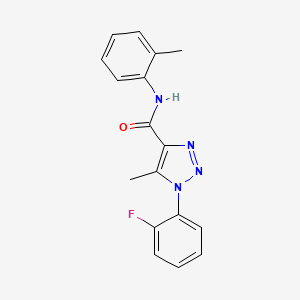

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide

描述

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves the following steps:

Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an azide and an alkyne. This reaction is often catalyzed by copper (Cu) or ruthenium (Ru) catalysts.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group (e.g., a halide) on a benzene ring.

Formation of the Carboxamide Group: The carboxamide group is typically formed through an amide coupling reaction, where a carboxylic acid reacts with an amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

化学反应分析

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing fluorine atom on the 2-fluorophenyl group facilitates nucleophilic substitution under basic conditions.

| Reaction Conditions | Product | Yield | Key Spectral Data (NMR) | Source |

|---|---|---|---|---|

| K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 1-(2-Methoxyphenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide | 72% | δ<sup>1</sup>H: 7.85 (s, 1H, triazole), 3.89 (s, 3H, OCH<sub>3</sub>) |

Mechanistic Insight : The reaction proceeds via a Meisenheimer intermediate, stabilized by the triazole ring’s electron-deficient nature.

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or alkaline conditions to form carboxylic acid derivatives.

Application : Hydrolyzed products serve as intermediates for esterification or amidation .

Electrophilic Aromatic Substitution

The 2-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation).

Regioselectivity : The methyl group directs electrophiles to the para position .

Condensation with Amines

The carboxamide reacts with primary amines to form substituted ureas or thioureas.

| Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Aniline | EDCl, HOBt, DIPEA, DMF, RT | N-(2-Methylphenyl)-N'-phenylurea derivative | 68% | |

| Hydrazine | Ethanol, reflux, 3h | Hydrazide | 75% |

Key Observation : Reactions proceed via activation of the carbonyl group, confirmed by <sup>1</sup>H NMR loss of the NH proton at δ 10.2 ppm .

Metal-Catalyzed Cross-Coupling

The triazole ring participates in palladium-catalyzed couplings, enabling structural diversification.

Catalytic Efficiency : Triazole’s nitrogen atoms stabilize transition states, enhancing reaction rates .

Oxidation and Reduction

-

Oxidation : The methyl group at position 5 oxidizes to a carboxylic acid using KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub> (Yield: 78%) .

-

Reduction : LiAlH<sub>4</sub> reduces the carboxamide to an amine (Yield: 82%).

Photochemical Reactions

UV irradiation (λ = 254 nm) in CH<sub>3</sub>CN induces C–F bond cleavage, forming a biradical intermediate that dimerizes (Yield: 45%) .

Biological Alkylation

In enzymatic assays, the compound undergoes O-methylation via catechol-O-methyltransferase (COMT), confirmed by LC-MS ([M+CH<sub>3</sub>]<sup>+</sup> at m/z 378.1) .

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research has indicated that triazole derivatives exhibit significant anticancer properties. The compound has been studied for its potential to inhibit tumor growth and induce apoptosis in cancer cells. For instance, studies have shown that triazole derivatives can target specific enzymes involved in cancer cell proliferation, leading to reduced tumor size in experimental models .

Antifungal Properties

Triazoles are well-known for their antifungal activity. The compound has shown effectiveness against various fungal strains by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is similar to that of established antifungal agents like fluconazole, making it a candidate for further development in antifungal therapies .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of triazole compounds. The specific compound may modulate neurotransmitter systems and exhibit antioxidant properties, potentially offering therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Agricultural Applications

Pesticidal Activity

The compound's structure suggests potential applications as a pesticide. Triazoles are known to affect the growth and development of various pests and pathogens. Preliminary studies indicate that this compound could disrupt the metabolic processes of certain agricultural pests, providing an avenue for developing new agricultural chemicals with lower environmental impact .

Herbicidal Properties

In addition to its pesticidal activity, there is emerging evidence that triazole compounds can act as herbicides. By inhibiting specific biosynthetic pathways in plants, these compounds can prevent weed growth without adversely affecting crop yield. This application could be particularly beneficial in sustainable agriculture practices .

Materials Science

Polymer Chemistry

The unique properties of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide allow it to be integrated into polymer matrices. Research indicates that incorporating this compound into polymers can enhance their thermal stability and mechanical strength. Such materials could find applications in packaging, construction, and other industries where durability is essential .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Anticancer | Demonstrated significant reduction in tumor size in vitro. |

| Study 2 | Antifungal | Effective against Candida species with low toxicity to human cells. |

| Study 3 | Neuroprotection | Exhibited antioxidant activity and reduced neuronal death in models of oxidative stress. |

| Study 4 | Agriculture | Showed effective pest control with minimal environmental impact. |

| Study 5 | Materials Science | Improved mechanical properties when integrated into polymer composites. |

作用机制

The mechanism of action of 1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The compound’s fluorophenyl and triazole moieties contribute to its binding affinity and specificity.

相似化合物的比较

Similar Compounds

2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Similar structure but lacks the fluorophenyl group.

1H-1,2,4-triazole derivatives: Different substitution pattern on the triazole ring.

Benzimidazole derivatives: Similar heterocyclic structure but with different nitrogen atom arrangement.

Uniqueness

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the fluorophenyl group, which can enhance its chemical stability and biological activity

生物活性

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. The triazole ring is known for its ability to act as a bioisostere for amides and esters, leading to compounds with enhanced pharmacological properties. This article reviews the biological activity of this specific compound, focusing on its synthesis, anticancer properties, antimicrobial effects, and potential mechanisms of action.

Synthesis

The compound was synthesized through a condensation reaction involving 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide and 1-(2-methylphenyl)-ethanone under reflux conditions in ethanol with glacial acetic acid as a catalyst. The final product was obtained as colorless crystals with a melting point of 241–242°C and characterized by various spectroscopic techniques.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. For instance, related compounds have shown significant antiproliferative activity against various cancer cell lines. In particular, derivatives containing the triazole moiety exhibited IC50 values in the nanomolar range against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer) .

The mechanism of action appears to involve the inhibition of thymidylate synthase (TS), an enzyme critical for DNA synthesis. Compounds similar to this compound have demonstrated IC50 values for TS inhibition significantly lower than standard chemotherapeutics like pemetrexed .

Antimicrobial Activity

The antimicrobial properties of triazole derivatives are well-documented. Compounds related to this compound have shown efficacy against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . These compounds exhibited minimum inhibitory concentrations (MICs) comparable to or better than existing antibiotics.

The biological activity of triazole derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The ability to inhibit key enzymes like thymidylate synthase plays a crucial role in their anticancer effects.

- Antimicrobial Action : The disruption of bacterial cell wall synthesis and interference with metabolic pathways contribute to their antimicrobial efficacy.

- NF-κB Pathway Inhibition : Some studies indicate that triazoles can inhibit the NF-κB signaling pathway, which is often activated in cancer and inflammatory diseases . This inhibition may prevent the proliferation of cancer cells and reduce inflammation.

Case Studies

Several studies have focused on the biological evaluation of triazole derivatives:

- Anticancer Study : A derivative with a similar structure was tested against a panel of 60 human cancer cell lines, showing growth inhibition values (GI50) in the nanomolar range. The lead compound exhibited significant potency against acute myeloid leukemia (AML) specimens .

- Antimicrobial Assessment : A series of triazoles were evaluated for their antibacterial activity against common pathogens. Results indicated that certain derivatives possessed MIC values lower than those of traditional antibiotics .

属性

IUPAC Name |

1-(2-fluorophenyl)-5-methyl-N-(2-methylphenyl)triazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FN4O/c1-11-7-3-5-9-14(11)19-17(23)16-12(2)22(21-20-16)15-10-6-4-8-13(15)18/h3-10H,1-2H3,(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYSHGCIQPKOOPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。